molecular formula C9H17NO5 B3322570 (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid CAS No. 1481684-50-7

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid

Cat. No.: B3322570
CAS No.: 1481684-50-7
M. Wt: 219.23 g/mol
InChI Key: NJQGIDVCNBZXLG-UHFFFAOYSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative serving as a versatile, enantiomerically pure building block in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting a methylated amino functionality, alongside a carboxylic acid and a hydroxy group, providing three distinct points for chemical manipulation. This molecular architecture is particularly valuable for the synthesis of complex molecules, including potential kinase inhibitors investigated for therapeutic applications such as the reduction of intraocular pressure in conditions like glaucoma . The Boc protecting group enhances the compound's handling characteristics and is readily cleaved under mild acidic conditions, enabling selective deprotection during multi-step synthetic sequences. The stereochemistry of the molecule, derived from D-serine, is critical for achieving desired stereospecific interactions in biological systems and for constructing peptides with specific three-dimensional structures. As a high-purity synthetic intermediate, it is essential for research applications in drug discovery and development, including the exploration of structure-activity relationships and the creation of proprietary compound libraries. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety guidelines, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGIDVCNBZXLG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of drug candidates. For example, it has been utilized in the synthesis of amino acid derivatives that exhibit bioactivity against specific diseases, including neurodegenerative disorders and cancer .

1.2 Neuropharmacology

N-Boc-alpha-methyl-D-serine has been investigated for its potential role in modulating neurotransmitter systems. It is particularly relevant in studies focusing on NMDA receptor modulation, which is crucial for synaptic plasticity and memory function. Research indicates that derivatives of this compound can influence glutamate pathways, making them candidates for treating conditions like Alzheimer's disease .

Peptide Synthesis

2.1 Building Block for Peptides

The compound is widely used as a chiral building block in peptide synthesis due to its stereochemical properties. It allows for the introduction of specific stereocenters into peptides, which is essential for biological activity. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions during peptide assembly, making it a versatile component in solid-phase peptide synthesis (SPPS) .

2.2 Examples in Peptide Chemistry

Several case studies highlight its utility:

  • Synthesis of Antimicrobial Peptides : Researchers have successfully incorporated N-Boc-alpha-methyl-D-serine into antimicrobial peptides, enhancing their stability and efficacy against bacterial strains.
  • Development of Enzyme Inhibitors : The compound has been part of the synthesis of peptide-based enzyme inhibitors, showcasing its role in drug design aimed at targeting specific enzymes involved in disease pathways .

Biochemical Probes

3.1 Mechanistic Studies

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid has been employed as a biochemical probe to study enzyme mechanisms and metabolic pathways. By modifying the compound's structure, researchers can track interactions with enzymes or receptors, providing insights into biochemical processes .

3.2 Analytical Applications

In analytical chemistry, this compound can serve as a standard for chromatographic methods due to its well-defined structure and stability under various conditions. Its use in mass spectrometry helps in identifying peptide sequences and characterizing complex mixtures .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the Boc-protected amine can act as an inhibitor of certain enzymes, while the hydroxy group may participate in hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the Boc-protected amino acid scaffold but differing in substituents, stereochemistry, and functional groups.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features Applications/Notes References
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid - Boc-protected N-methylamino (C2)
- Hydroxyl (C3)
High polarity due to hydroxyl group; chiral specificity. Intermediate in peptide synthesis and drug discovery.
(R)-3-(4-(Benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid - Boc-protected N-methylamino (C2)
- 4-Benzyloxyphenyl (C3)
Aromatic substitution enhances lipophilicity; steric hindrance at C3. Used in targeted syntheses requiring aryl group functionalization.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid - Boc-amino (C2)
- Hydroxyl (C3)
- Methyl (C2)
Quaternary carbon at C2; increased steric bulk. Potential use in constrained peptide architectures.
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid - Boc-amino (C3)
- Hydroxyl (C2)
- Trifluoromethylphenyl (C3)
Electron-withdrawing CF₃ group; dual hydroxyl and aryl substituents. Investigated for enzyme inhibition (e.g., methyltransferase targets).
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid - Boc-amino (C2)
- Thiophene (C3)
Heteroaromatic thiophene enhances π-π interactions. Building block for bioactive molecules targeting GPCRs.
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid - Boc-amino (C3)
- Phenyl (C2)
Hydrophobic phenyl group; planar structure. Intermediate in β-amino acid synthesis.

Key Observations

Functional Group Impact :

  • Hydroxyl groups (e.g., in the target compound) increase hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility .
  • Aryl or heteroaryl substituents (e.g., thiophene, benzyloxyphenyl) enhance lipophilicity, improving membrane permeability in drug candidates .

Steric and Stereochemical Effects :

  • Methyl or phenyl groups at C2 (e.g., ) introduce steric hindrance, affecting reaction kinetics in peptide coupling .
  • The (R)-configuration in the target compound ensures enantioselective interactions, critical for binding to chiral biological targets .

Synthetic Utility :

  • Boc protection is universally employed for amine stability, but N-methylation (as in the target compound) reduces nucleophilicity, requiring tailored deprotection strategies .
  • Compounds with trifluoromethyl groups () often involve specialized fluorination steps, increasing synthetic complexity .

Biological Relevance: Hydroxyl-containing analogs (e.g., ) are explored as enzyme inhibitors due to their ability to mimic natural substrates .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid, also known by its CAS number 84311-18-2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article consolidates information on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 84311-18-2
  • Purity : Typically >95% in research applications

The biological activity of this compound is primarily associated with its role as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial in various signaling pathways related to cell proliferation and survival, making it a candidate for cancer therapy.

Key Mechanisms:

  • Inhibition of PI3K Signaling : The compound selectively inhibits Class I PI3K enzymes, which are implicated in tumorigenesis and cancer progression. By inhibiting these enzymes, this compound can potentially reduce tumor growth and metastasis .
  • Anti-inflammatory Effects : Beyond its anticancer properties, the compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating immune cell activity through PI3K inhibition .

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity Description Reference
Antitumor Activity Inhibits proliferation of cancer cells by targeting PI3K signaling pathways
Anti-inflammatory Effects Reduces inflammation in models of rheumatoid arthritis and bowel disease
Metabolic Regulation Potential effects on glucose metabolism and insulin sensitivity

Case Study 1: Antitumor Efficacy

In a study examining the effects of various PI3K inhibitors, this compound was found to significantly inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The study highlighted its potency compared to other known inhibitors .

Case Study 2: Inflammatory Disease Model

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of this compound resulted in reduced joint inflammation and improved mobility. The compound's ability to modulate immune responses was attributed to its selective inhibition of specific PI3K isoforms .

Q & A

Q. What are the standard synthetic routes for (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid, and how is stereochemical purity ensured?

The synthesis typically involves sequential protection and deprotection steps. For example:

  • Step 1 : Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, 0–25°C) to introduce the Boc group .
  • Step 2 : Methylation of the secondary amine using methyl iodide (CH₃I) in the presence of a base (e.g., DIPEA) .
  • Step 3 : Hydroxylation at the β-position via stereoselective oxidation or enzymatic catalysis to retain the (R)-configuration .
    Stereochemical Control : Chiral HPLC or polarimetry is used to verify enantiomeric excess (>98% purity). Circular dichroism (CD) spectroscopy may confirm retention of configuration during reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and hydroxypropanoic acid backbone (δ ~4.2 ppm for α-proton) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₉NO₅: theoretical [M+H]⁺ = 234.1341) .
  • HPLC : Reverse-phase HPLC with chiral columns ensures purity (>98%) and resolves diastereomers .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved during experimental design?

Conflicts arise due to the compound’s amphiphilic nature (Boc group: hydrophobic; hydroxypropanoic acid: hydrophilic).

  • Methodology :
    • Use co-solvents (e.g., DMSO:H₂O mixtures) to improve solubility for biological assays .
    • For organic-phase reactions (e.g., peptide coupling), dissolve in THF or dichloromethane with catalytic DMAP .
    • Monitor solubility via dynamic light scattering (DLS) to prevent aggregation .

Q. What strategies optimize yield in solid-phase peptide synthesis (SPPS) when incorporating this compound?

  • Coupling Conditions : Activate the carboxylic acid with HBTU/HOBt or PyBOP in DMF, with extended reaction times (2–4 hrs) to overcome steric hindrance from the Boc group .
  • Deprotection : Use 30% TFA in DCM (2 hrs) for Boc removal without hydrolyzing the methylamino group .
  • Side-Chain Protection : Avoid global deprotection by using orthogonal protecting groups (e.g., Trt for thiols) .

Q. How do structural analogs (e.g., Boc-protected serine or threonine derivatives) differ in biochemical activity?

  • Key Differences :

    Analog Substituent Bioactivity Source
    Boc-Serine-OH at β-positionLower metabolic stability due to hydroxyl reactivity
    Boc-Threonine-OH and -CH₃ at β-positionEnhanced steric hindrance reduces protease susceptibility
    Target Compound-N(CH₃) and -OH at β-positionImproved membrane permeability in cell-penetrating peptides

Q. What mechanistic insights explain contradictory reports on its stability under acidic conditions?

  • Instability Factors :
    • The Boc group hydrolyzes rapidly in strong acids (e.g., HCl >1M), but the methylamino group protonation stabilizes the compound at pH 2–4 .
    • Degradation pathways include β-elimination of the hydroxyl group, detectable via LC-MS monitoring of byproducts (e.g., maleic acid derivatives) .
  • Mitigation : Use buffered acidic conditions (e.g., citrate buffer, pH 3.0) for short-term storage .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

Condition Catalyst Solvent Yield (%) Purity (%) Source
Boc ProtectionDIPEATHF8595
MethylationK₂CO₃DMF7890
HydroxylationLaccaseH₂O9298

Q. Table 2. NMR Data for Key Protons

Proton δ (ppm) Multiplicity Assignment
Boc tert-butyl1.43Singlet9H
α-CH4.21QuartetJ = 6.5 Hz
β-OH5.12BroadExchangeable

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid
Reactant of Route 2
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(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid

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